2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, methoxy groups, and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide can undergo various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and methoxy can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methoxyethyl)-N-phenylacetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)-N-(2-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and chloro groups can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
53981-73-0 |
---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-10-5-4-6-11(18-3)13(10)15(7-8-17-2)12(16)9-14/h4-6H,7-9H2,1-3H3 |
InChI Key |
NNVRQGZJHLEKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N(CCOC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.